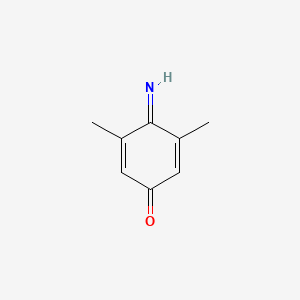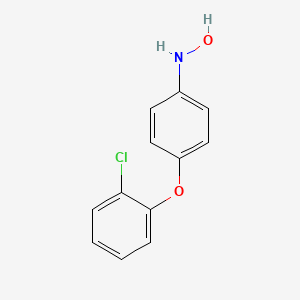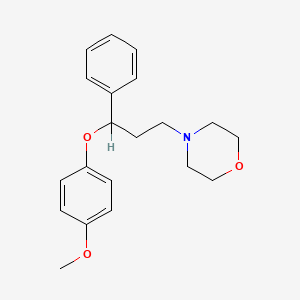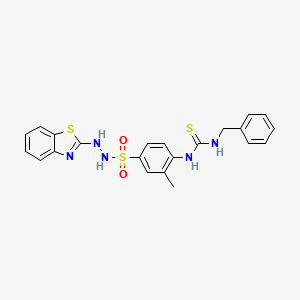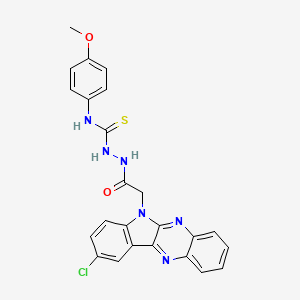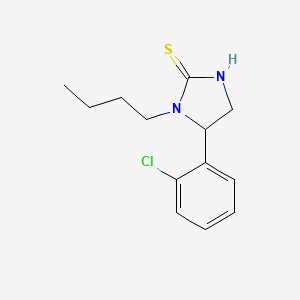
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by its unique structure, which includes multiple carboxymethyl groups and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate typically involves the reaction of glycine derivatives with carboxymethylating agents under controlled conditions. The reaction may proceed through multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the carboxymethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate has several scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the formulation of cleaning agents, cosmetics, and other industrial products due to its surfactant properties.
作用机制
The mechanism of action of Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate involves its ability to interact with metal ions and biological molecules. It can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s functional groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting its activity in different environments.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple carboxymethyl groups, similar to Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in diverse applications.
属性
CAS 编号 |
60520-46-9 |
|---|---|
分子式 |
C9H13N2Na3O7 |
分子量 |
330.18 g/mol |
IUPAC 名称 |
trisodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(hydroxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C9H16N2O7.3Na/c12-6-11(5-9(17)18)2-1-10(3-7(13)14)4-8(15)16;;;/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3 |
InChI 键 |
JAFBULXJNGVVBY-UHFFFAOYSA-K |
规范 SMILES |
C(CN(CC(=O)[O-])CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



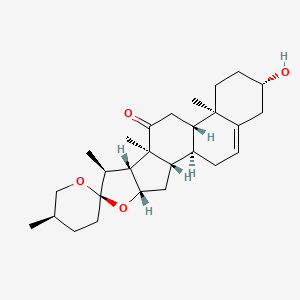
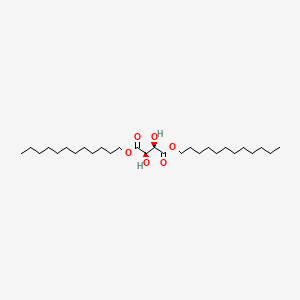
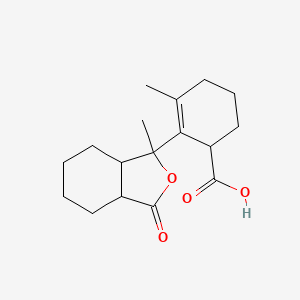


![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
